![molecular formula C5H6BrN5 B2366088 [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide CAS No. 2567503-62-0](/img/structure/B2366088.png)

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

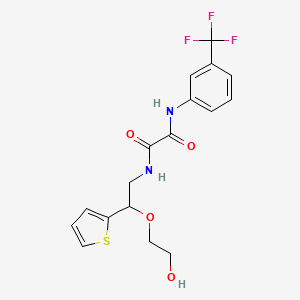

“[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide” is a heterocyclic organic compound . It consists of a 1,2,4-triazole substituted with an amino group .

Synthesis Analysis

The synthesis of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide involves various methods. One method involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide has been studied using various methods such as DFT B3LYP/6-311++ (2d,2p) method . The parameters of the intramolecular hydrogen bonds were calculated in terms of “atoms in molecules” theory (AIM), and their effect on the stability of the tautomeric forms was assessed .Chemical Reactions Analysis

The chemical reactions of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide involve various processes. For instance, the reaction of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides resulted in the target compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide include its appearance as a yellow solid with a melting point of 328–330 °C . Its IR (KBr) is 3,375, 3,100 (2NH), 1,701 (C=O); 1 H NMR (DMSO- d 6): δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D 2 O-exchangeable); 13 C NMR (DMSO- d 6): δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .Scientific Research Applications

- Triazolopyridine derivatives, including 1,2,4-triazolo [4,3-a]pyridin-3-amine, have been recognized for their antifungal activity . Researchers explore their effectiveness against fungal infections and their mechanisms of action.

- This compound has shown antibacterial properties . Investigating its impact on bacterial strains and understanding its mode of action could lead to novel antibacterial agents.

- Triazolopyridines have been studied as potential anticonvulsants . Researchers investigate their effects on neuronal activity and evaluate their safety and efficacy.

- The compound’s antioxidant properties are of interest . Understanding its ability to scavenge free radicals and protect cells from oxidative stress is crucial for therapeutic applications.

- Triazolopyridines have been explored as herbicidal agents . Researchers assess their impact on weed control and their selectivity towards target plants.

Antifungal Properties

Antibacterial Activity

Anticonvulsant Potential

Antioxidant Effects

Herbicidal Applications

Safety and Hazards

The safety data sheet for [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Mechanism of Action

Target of Action

Triazolopyridine derivatives, a group to which this compound belongs, have been recognized as inhibitors of various targets such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase . These targets play crucial roles in various biological processes, including signal transduction, oxygen sensing, and immune response, respectively .

Mode of Action

It’s known that triazolopyridine derivatives can bind to their targets and modulate their activity . This interaction can lead to changes in the biological processes regulated by these targets.

Biochemical Pathways

Given the known targets of triazolopyridine derivatives, it can be inferred that this compound may influence pathways related to signal transduction, oxygen sensing, and immune response .

Result of Action

Based on the known effects of triazolopyridine derivatives, it can be inferred that this compound may have potential antifungal , insecticidal , antibacterial , anticonvulsant , antioxidant , and herbicidal effects.

properties

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyrimidin-3-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.BrH/c6-4-8-9-5-7-2-1-3-10(4)5;/h1-3H,(H2,6,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBLDVSFJFNQHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2N=C1)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)

![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)

![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)

![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)

![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)

![3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2366025.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2366027.png)